molecular formula C22H33NO4 B566257 Linolenic Acid N-Hydroxysuccinimide CAS No. 359847-18-0

Linolenic Acid N-Hydroxysuccinimide

Cat. No.: B566257
CAS No.: 359847-18-0
M. Wt: 375.509
InChI Key: RAGFALZSHJBIRV-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linolenic Acid N-Hydroxysuccinimide (Linolenic Acid NHS) is a chemically activated ester derivative of α-linolenic acid (C18:3, an omega-3 polyunsaturated fatty acid) and N-hydroxysuccinimide (NHS). This compound is primarily used in bioconjugation reactions to facilitate the coupling of carboxyl-containing molecules (e.g., fatty acids) to amine-containing targets, such as proteins or peptides. The NHS ester group reacts efficiently with primary amines under mild conditions, forming stable amide bonds. Linolenic Acid NHS is particularly relevant in lipid-protein conjugation studies, drug delivery systems, and bioactive molecule synthesis .

Properties

CAS No.

359847-18-0

Molecular Formula

C22H33NO4

Molecular Weight

375.509

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

RAGFALZSHJBIRV-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Linolenic Acid NHS vs. Linoleic Acid NHS

  • Structural Differences: Linolenic Acid NHS contains three double bonds (C18:3), while Linoleic Acid NHS (derived from C18:2 omega-6 fatty acid) has two. Molecular weight differences arise from the additional double bond in Linolenic Acid NHS (C18:3: ~294.4 g/mol vs. C18:2: ~296.5 g/mol).
  • Functional Differences: In metabolic studies, linoleic acid is preferentially absorbed by certain plant tissues (e.g., "Dangshansuli" pears) compared to linolenic acid, suggesting differences in substrate utilization for ester biosynthesis . Linoleic Acid NHS may generate more volatile esters (e.g., methyl hexanoate) in biosynthetic pathways, as observed in pear fruit studies, where linoleic acid feeding increased ester production by 2.07-fold versus 1.44-fold for linolenic acid .

Linolenic Acid NHS vs. Oleic Acid NHS

  • Oleic Acid NHS (C18:1, omega-9) has a single double bond, conferring greater stability but lower reactivity compared to polyunsaturated derivatives.
  • Oleic acid is more abundant in natural sources (e.g., quinoa seeds: 20.5% oleic vs. 6.5% α-linolenic acid ), making Oleic Acid NHS more cost-effective for large-scale applications.

Research Findings and Industrial Relevance

  • Metabolic Studies: Linolenic Acid NHS is critical for studying lipid-derived aroma volatiles. In pear fruits, linolenic acid feeding increased unsaturated esters like methyl 2-hexenoate, which are linked to fruity aromas .
  • Nutritional Applications: Linolenic Acid NHS is used to fortify omega-3 content in functional foods, though its instability limits shelf life compared to Linoleic Acid NHS-based products .
  • Biomedical Uses: Linolenic Acid NHS is employed in synthesizing anti-inflammatory conjugates, leveraging omega-3’s bioactive properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.